N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a central 1,2-oxazole ring substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide group at position 4 linked to a 2,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-17(18(21-25-12)13-7-5-4-6-8-13)19(22)20-15-10-9-14(23-2)11-16(15)24-3/h4-11H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOBTKOZMVUXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, often using reagents like carbodiimides to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro-oxazole derivatives.
Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Biological Research: The compound is used in studies involving bacterial RNA polymerase inhibitors.
Chemical Biology: It serves as a tool compound for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This binding interferes with the transcription process, thereby exhibiting antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Structural Difference : Fluorine atoms replace methoxy groups at the 2- and 4-positions of the phenyl ring.
- Impact :
- Fluorine’s electron-withdrawing nature increases electronegativity, enhancing binding affinity to targets like kinases or proteases .
- Reduced solubility compared to methoxy-substituted analogs due to lower polarity .
- Biological Activity : Fluorinated derivatives often exhibit improved metabolic stability and target specificity, making them candidates for enzyme inhibition .
N-(2-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Structural Difference : Chlorine replaces methoxy at the 2-position.
- Impact: Chlorine’s larger atomic radius and lipophilicity enhance membrane permeability but may increase toxicity risks .
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Structural Difference : Fluorine substituents at 3- and 4-positions instead of 2- and 4-methoxy groups.
- Impact: Positional isomerism affects steric interactions; 3,4-difluoro substitution may hinder binding to planar active sites compared to 2,4-dimethoxy . Reported immunomodulatory effects suggest divergent biological pathways compared to methoxy analogs .
Variations in the Oxazole Ring Substituents
N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Structural Difference : Dichlorophenyl and carbamoylphenyl groups replace dimethoxyphenyl.
- Carbamoyl groups introduce hydrogen-bonding capacity, altering solubility and pharmacokinetics .
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Physicochemical Properties
Key Research Findings
- Electronic Effects : Methoxy groups enhance electron density on the phenyl ring, favoring interactions with electron-deficient biological targets (e.g., kinase ATP-binding pockets) .
- Crystallographic Insights : Strong intermolecular hydrogen bonding in analogs (e.g., ) suggests that methoxy groups may improve crystalline stability, aiding formulation .
- Metabolic Stability : Fluorinated derivatives exhibit longer half-lives in vivo due to resistance to oxidative metabolism, whereas methoxy groups may undergo demethylation .
Biological Activity
N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications in medicinal chemistry.
The compound's chemical structure can be described by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O4 |
| Molecular Weight | 338.36 g/mol |
| LogP | 3.4448 |
| Polar Surface Area | 60.377 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for cell membrane permeability, which are critical for biological activity.
Biological Activities
Research has shown that compounds similar to this compound exhibit a range of biological activities, including:
1. Anticancer Activity:
Several studies have indicated that oxazole derivatives possess significant anticancer properties. For instance, derivatives have been shown to inhibit various cancer cell lines with IC50 values often in the micromolar range. A study reported that similar compounds exhibited IC50 values around 35.58 µM against HepG-2 liver cancer cells, indicating promising antiproliferative effects .
2. Anti-inflammatory Effects:
Oxazole derivatives have been noted for their anti-inflammatory activities. They can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process . This inhibition can lead to reduced production of pro-inflammatory mediators.
3. Antimicrobial Properties:
Research has demonstrated that oxazole compounds can exhibit antibacterial and antifungal activities. For example, some derivatives showed effectiveness against various microbial strains, suggesting potential applications in treating infections .
4. Neuroprotective Effects:
Certain oxazole derivatives have been studied for their neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. They have been found to inhibit butyrylcholinesterase (BChE), an enzyme associated with Alzheimer's disease pathology .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Apoptosis Induction: It has been shown to induce apoptosis in cancer cells through mitochondrial pathways, increasing reactive oxygen species (ROS) levels .
- Cell Cycle Arrest: Studies suggest that this compound can cause cell cycle arrest in the G0/G1 phase, leading to reduced cell proliferation .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer effects of various oxazole derivatives, this compound was tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of oxazole derivatives revealed that treatment with this compound led to a marked decrease in inflammatory cytokine production in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
